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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylbenzonitrile

Cat. No.: B1281396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 2-

aminobenzonitrile derivatives. Understanding the precise three-dimensional structure of these

molecules is crucial for rational drug design and development, as the molecular geometry

dictates intermolecular interactions with biological targets. This document summarizes key

crystallographic parameters, details experimental protocols for structure determination, and

discusses the influence of substituents on the molecular geometry of the benzonitrile core.

Comparative Crystallographic Data
The following table summarizes the crystallographic data for 2-Amino-4-chlorobenzonitrile, a

representative derivative of the 2-aminobenzonitrile family. This data serves as a benchmark

for comparison with other derivatives.
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Parameter 2-Amino-4-chlorobenzonitrile

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

a (Å) 3.8924 (9)

b (Å) 6.7886 (15)

c (Å) 13.838 (3)

α (°) 77.559 (16)

β (°) 88.98 (17)

γ (°) 83.021 (17)

Selected Bond Lengths (Å)

C≡N 1.146(4)

C-N (amino) 1.369(4)

Data for 2-Amino-4-chlorobenzonitrile obtained from a study by an international research team.

[1]

Influence of Substituents on Molecular Geometry
While crystallographic data for a comprehensive series of 2-Amino-4,6-dimethylbenzonitrile
derivatives is not readily available in the public domain, studies on various benzonitrile

derivatives allow for a comparative discussion on the effects of different functional groups on

the core structure.

Theoretical and spectroscopic investigations have shown that substituents on the benzene ring

can significantly influence bond lengths and angles. For instance, electron-withdrawing groups,

such as a nitro group, and electron-donating groups, such as a methyl group, will alter the

electronic distribution within the aromatic system, thereby affecting the geometry. These

alterations, though subtle, can have a profound impact on the molecule's interaction with its

biological target.
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Experimental Protocols
The determination of the crystal structure of 2-aminobenzonitrile derivatives typically involves

the following key steps:

Synthesis and Crystallization
The synthesis of substituted 2-aminobenzonitriles can be achieved through various organic

chemistry methodologies. For example, a one-pot synthesis from 2-arylindoles can be utilized

to produce a variety of 2-aminobenzonitriles.

Once synthesized, the crucial step of growing single crystals suitable for X-ray diffraction is

performed. A common method is the slow evaporation of a saturated solution of the compound

in an appropriate solvent, such as ethanol.

X-ray Diffraction Data Collection
A single crystal of suitable size and quality is mounted on a goniometer of a single-crystal X-ray

diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the

diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space

group. The crystal structure is then solved using direct methods or Patterson methods, which

provide an initial model of the atomic arrangement. This model is subsequently refined using

least-squares methods to obtain the final, precise atomic coordinates and other

crystallographic parameters.

Visualization of Experimental and Logical
Workflows
To aid in the understanding of the processes involved in the crystallographic analysis and the

logical relationships in structure-activity studies, the following diagrams are provided.
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Caption: Experimental workflow for X-ray crystallographic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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